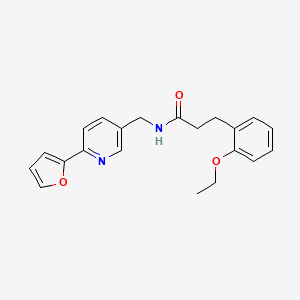
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H16FN3O4 and its molecular weight is 321.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optoelectronic Materials
Research on quinazoline and pyrimidine derivatives, closely related to the chemical structure of interest, demonstrates their significant value in creating novel optoelectronic materials. These compounds, including functionalized quinazolines, have shown promising applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems has been pivotal for the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, specific arylvinylsubstituted quinazolines are explored for their potential in nonlinear optical materials and colorimetric pH sensors. This highlights the broader category's relevance to advancing optoelectronic technology (Lipunova et al., 2018).
Molecular Imaging for Cancer Diagnosis
Fluorophores, compounds that emit fluorescence and are structurally related to the compound of interest, have been extensively explored for their application in in vivo cancer diagnosis. They allow for the real-time detection of cancer using relatively inexpensive and portable equipment. Despite concerns about their potential toxicity, the controlled use of fluorophores in molecular imaging probes shows promise due to their high selectivity and sensitivity. This application is crucial for non-invasive cancer diagnostics and monitoring, indicating the potential of related compounds in enhancing cancer detection and treatment strategies (Alford et al., 2009).
Environmental Monitoring
The study and development of new chemical entities often consider their environmental impact. Compounds similar in structure or function to the chemical have been monitored for their presence in environmental samples. This includes evaluating their concentration levels, potential sources, and the effectiveness of regulatory measures aimed at controlling their dissemination. Such research is vital for understanding the environmental footprint of chemical compounds and for informing policies and practices that ensure environmental sustainability (Sousa et al., 2018).
Antimicrobial Applications
The development and application of novel antimicrobial agents are crucial in combating drug-resistant bacterial strains. Compounds with similar structural motifs have been evaluated for their antimicrobial efficacy, mode of action, and potential in clinical settings. This research is fundamental in addressing the growing concern of antibiotic resistance and in the development of new treatment options for bacterial infections. Understanding the structure-activity relationship of these compounds can lead to the discovery of more potent and safer antimicrobial agents (Caminero et al., 2010).
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4/c1-22-8-7-17-15(21)14-12(23-2)9-13(20)19(18-14)11-5-3-10(16)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPLPKVKTGCUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779408.png)
![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2779410.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2779411.png)
![3-Methyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2779412.png)
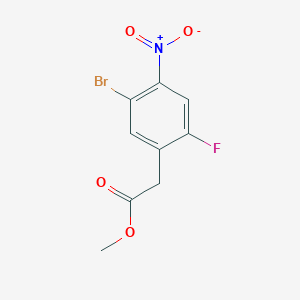
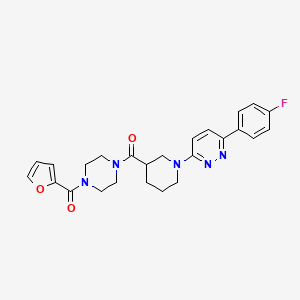
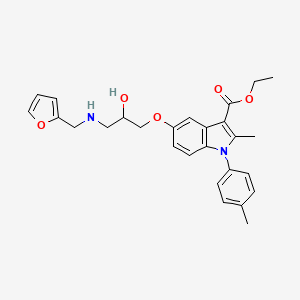
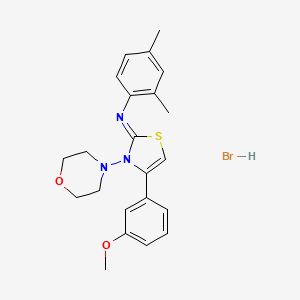
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2779420.png)
![5-Bromo-2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid](/img/structure/B2779421.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(thiophen-3-yl)propanamide](/img/structure/B2779423.png)
![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2779425.png)
